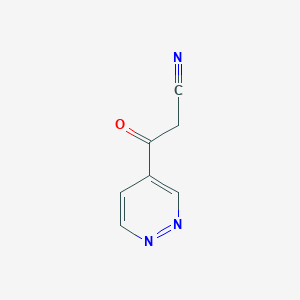

3-Oxo-3-(4-pyridazinyl)propanenitrile

Description

3-Oxo-3-(4-pyridazinyl)propanenitrile is a nitrile-containing compound featuring a pyridazine ring substituted at the 4-position. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic and steric properties to the molecule. This compound belongs to the broader class of 3-oxo-propanenitrile derivatives, which are characterized by a ketone group adjacent to a nitrile moiety.

Properties

IUPAC Name |

3-oxo-3-pyridazin-4-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-3-1-7(11)6-2-4-9-10-5-6/h2,4-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQPCMWIIQSFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Detailed Research Findings and Data

Reaction Mechanism Insights

The Michael addition mechanism involves nucleophilic attack by the anion of this compound on electrophilic double bonds of conjugated enynones or similar substrates. The reaction proceeds regioselectively, favoring addition to the β-position relative to the carbonyl.

Subsequent cyclization with hydrazine leads to the formation of dihydropyridazine intermediates, which upon oxidation yield aromatic pyridazine derivatives.

Yields and Purity

- Yields of Michael addition products typically range from 53% to 98%, depending on substrates and reaction conditions.

- Diastereomeric mixtures are common, with ratios around 2.5:1 observed in related systems.

- Purification is generally achieved by extraction, chromatography, or recrystallization.

Representative Data Table

| Compound | Starting Material Ratio | Base | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio | Notes |

|---|---|---|---|---|---|---|---|

| This compound analog | 1:1 | MeONa | MeOH | 4–26 | 75–90 | ~2.5:1 | High regioselectivity, mixture of diastereomers |

Data extrapolated from analogous 3-oxo-3-phenylpropanenitrile studies.

Patented Processes and Industrial Preparation

Several patents describe processes for preparing heteroaryl 3-oxo-propanenitrile derivatives, including those with pyridazinyl substituents:

CN1039026A discloses methods for preparing tricyclic 3-oxo-propanenitrile derivatives with pharmacologically acceptable salts, involving condensation and cyclization steps under controlled conditions.

CA1310647C details heteroaryl 3-oxo-propanenitrile derivatives and their preparation involving acylation and condensation reactions, which can be adapted for pyridazinyl compounds.

These patents emphasize scalable, reproducible processes suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

MFCD29089962 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD29089962 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of MFCD29089962 depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

Pharmaceutical Development

Due to its biological activity, 3-Oxo-3-(4-pyridazinyl)propanenitrile is investigated as a potential drug candidate for treating various conditions, including:

- Cancer : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines.

- Infectious Diseases : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Target Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Research has shown that it may interact with various enzymes and receptors involved in disease processes.

Comparative Studies with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to structurally similar compounds. For example:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Oxo-3-(pyridin-4-yl)propanenitrile | Pyridine instead of pyridazine | Different biological activity profiles |

| 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile | Contains a different oxo substituent | Potentially enhanced reactivity |

| 4-Amino-3-(4-pyridazinyl)butyronitrile | Amino group addition | May show distinct pharmacological effects |

These comparisons provide insights into how modifications can affect biological activity and therapeutic potential.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial activity of this compound revealed that it exhibits effective inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics. The study highlighted the need for further exploration into its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of MFCD29089962 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Pyridazinyl and indolyl derivatives (e.g., 3-Oxo-3-(1-methylindolyl)propanenitrile) are reactive in heterocyclic synthesis, forming intermediates for bioactive molecules . Thiazolidinone analogs (e.g., ) exhibit crystallographic stability and hydrogen-bonding networks, suggesting utility in solid-state chemistry .

Biological Activity :

- Piperazinyl derivatives (e.g., 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile) are common in CNS drug research due to their affinity for neurotransmitter receptors .

- Trifluoromethylphenyl-substituted compounds show enhanced metabolic stability and lipophilicity, making them candidates for agrochemicals or pharmaceuticals .

Physical Properties: The trifluoromethyl group in 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile increases boiling point (280°C) and density (1.3 g/cm³) compared to pyridazinyl analogs . Thiazolidinone derivatives display distinct crystal packing (e.g., monoclinic system with a = 16.979 Å, β = 103.9°), influencing solubility and formulation .

Q & A

Q. What are the established synthetic routes for 3-Oxo-3-(4-pyridazinyl)propanenitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Knoevenagel condensation , involving 4-pyridinecarboxaldehyde and ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide). Reaction conditions such as temperature (optimized at 0–5°C for intermediates), solvent polarity, and base strength critically affect yield and purity. For example, excess base may lead to side reactions, while elevated temperatures can promote decomposition. Multi-step protocols (e.g., cyclization and dehydration) are recommended for derivatives, with purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Q. What are the recommended protocols for handling and storing this compound to ensure laboratory safety?

The compound is classified as an irritant (skin, eyes, respiratory system). Key protocols:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust formation (risk: H315, H319).

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Strategies include:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and controls.

- Solvent compatibility : Verify DMSO concentrations (<0.1% v/v) to avoid cytotoxicity.

- Meta-analysis : Cross-reference data with structural analogs (e.g., pyridazine vs. pyridine derivatives) to identify scaffold-specific trends .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases, cytochrome P450). Focus on the nitrile and ketone moieties as hydrogen-bond acceptors.

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with antimicrobial IC₅₀ values.

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Direct functionalization : Protect the nitrile group (e.g., silylation) before electrophilic substitution at the pyridazine ring.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) target C-5/C-6 positions.

- Microwave-assisted synthesis : Enhances yields in Huisgen cycloadditions for triazole derivatives (60°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.